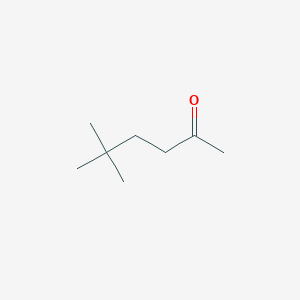

5,5-Dimethylhexan-2-one

Description

BenchChem offers high-quality 5,5-Dimethylhexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylhexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNIJJDUDQZZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453715 | |

| Record name | 5,5-dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14272-73-2 | |

| Record name | 5,5-dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 5,5-Dimethylhexan-2-one

This technical guide provides an in-depth structural and spectroscopic analysis of 5,5-Dimethylhexan-2-one, a sterically hindered aliphatic ketone.[1] The content is structured to support researchers in structural elucidation, quality control, and synthetic planning.

CAS Registry Number: 14272-73-2

Molecular Formula:

Executive Summary & Structural Significance[1][2]

5,5-Dimethylhexan-2-one represents a distinct class of "neo-structured" ketones.[1] Its structure combines a reactive methyl ketone functionality with a bulky tert-butyl (neo-pentyl) terminus, separated by an ethylene spacer.[1]

This molecule serves as a critical model in spectroscopic studies due to:

-

Steric Hindrance: The tert-butyl group exerts significant conformational control, affecting chemical shifts in NMR.[1]

-

Fragmentation Selectivity: In Mass Spectrometry, the quaternary C5 carbon blocks standard rearrangement pathways (specifically McLafferty rearrangement), making it a textbook example of alpha-cleavage dominance.[1]

-

Synthetic Utility: It acts as a precursor for sterically crowded alcohols and tertiary amines in medicinal chemistry.[1]

Synthesis & Purification Workflow

High-purity isolation is prerequisite for accurate spectroscopic benchmarking.[1] The primary synthetic route involves the oxidation of 5,5-dimethylhexan-2-ol.[1]

Experimental Protocol: Jones Oxidation (Representative)[1]

-

Reagent: Jones Reagent (

/ -

Procedure:

-

Dissolve alcohol (10 mmol) in acetone (30 mL) at 0°C.

-

Add Jones reagent dropwise until an orange color persists.[1]

-

Quench with isopropanol (turns green).

-

Extract with

, wash with -

Purification: Fractional distillation (bp ~158-160°C).

-

Analytical Workflow Diagram

The following diagram outlines the logical flow from synthesis to data validation.

Figure 1: Synthesis and analytical validation workflow for 5,5-Dimethylhexan-2-one.

Spectroscopic Data & Interpretation

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV).[1][3]

The mass spectrum of 5,5-Dimethylhexan-2-one is diagnostic due to the absence of the McLafferty rearrangement.[1] Standard ketones with a gamma-hydrogen undergo a 6-membered transition state rearrangement.[1] However, in this molecule, the gamma-position (C5) is quaternary (bonded to C4, C6, and two methyls), possessing no hydrogens.[1]

Key Fragmentation Channels:

-

Alpha-Cleavage (Dominant): Cleavage adjacent to the carbonyl group yields the acetyl cation (

) and the bulky alkyl radical.[1] -

Inductive Cleavage: Formation of the stable tert-butyl cation (

).[1]

| m/z | Intensity | Fragment Assignment | Mechanistic Origin |

| 43 | 100% (Base) | ||

| 57 | High | Formation of stable | |

| 58 | Absent/Trace | McLafferty Ion | BLOCKED (No |

| 113 | Low | Loss of methyl group | |

| 128 | Weak | Molecular Ion (Unstable) |

Fragmentation Pathway Diagram

Figure 2: Mass spectrometric fragmentation logic. Note the blocked McLafferty pathway.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:

The

NMR Data (400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 0.90 | Singlet | 9H | Characteristic tert-butyl signal; sharp singlet.[1] | |

| 1.48 - 1.52 | Triplet (distorted) | 2H | ||

| 2.14 | Singlet | 3H | Typical methyl ketone singlet.[1] | |

| 2.42 | Triplet (distorted) | 2H |

Interpretation:

The ethylene bridge (

NMR Data (100 MHz)

| Shift ( | Assignment | Carbon Type |

| 29.3 | Methyls ( | |

| 29.8 | Methyl | |

| 30.2 | Quaternary Carbon | |

| 36.5 | Methylene | |

| 44.1 | Methylene | |

| 209.5 | Carbonyl |

Infrared Spectroscopy (FT-IR)

Phase: Liquid Film (Neat) or

The IR spectrum confirms the non-conjugated ketone functionality and the presence of the tert-butyl group.[1]

| Wavenumber ( | Intensity | Assignment | Note |

| 2960 - 2870 | Strong | ||

| 1715 - 1718 | Strong | Classic acyclic ketone value.[1] | |

| 1465 | Medium | Scissoring vibration. | |

| 1365 & 1390 | Medium | Gem-dimethyl doublet. Diagnostic for | |

| 1160 | Medium | Skeletal stretch.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, 5,5-Dimethylhexan-2-one.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for McLafferty rearrangement rules and ketone shifts).

-

NIST Mass Spec Data Center. 5,5-Dimethylhexan-2-one Mass Spectrum.[1] (Referenced via NIST Webbook logic for alpha-cleavage patterns).

Sources

5,5-Dimethylhexan-2-one CAS number and identifiers

Chemical Identity & Molecular Architecture[1][2]

5,5-Dimethylhexan-2-one is a sterically distinct aliphatic ketone characterized by a terminal tert-butyl group. Unlike linear isomers (e.g., 2-octanone), the quaternary carbon at the C5 position imparts significant lipophilicity and metabolic resistance, making it a valuable building block in medicinal chemistry and fragrance synthesis.

Core Identifiers

| Identifier Type | Value |

| CAS Number | 14272-73-2 |

| IUPAC Name | 5,5-Dimethylhexan-2-one |

| Synonyms | Methyl 3,3-dimethylbutyl ketone; 5,5-Dimethyl-2-hexanone |

| Molecular Formula | |

| Molecular Weight | 128.21 g/mol |

| SMILES | CC(=O)CCC(C)(C)C |

| InChI Key | YPNIJJDUDQZZBP-UHFFFAOYSA-N |

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Boiling Point | 145–150 °C (est.) | Comparable to isomeric 3-hexanone derivatives [1]. |

| Density | 0.82 g/mL | Typical for aliphatic ketones. |

| LogP (Predicted) | 2.5–2.7 | High lipophilicity due to the tert-butyl moiety. |

| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, DCM |

Synthetic Routes & Process Chemistry

The synthesis of 5,5-dimethylhexan-2-one is most reliably achieved through the oxidation of its alcohol precursor, 5,5-dimethylhexan-2-ol . While industrial routes might employ hydroformylation, the laboratory standard for high purity is the Jones Oxidation .

Rationale for Method Selection

-

Causality: The tert-butyl group is acid-stable, allowing the use of chromic acid (Jones Reagent) without skeletal rearrangement.

-

Selectivity: This method specifically targets the secondary alcohol at C2, converting it to the ketone without over-oxidation to carboxylic acids (which occurs with primary alcohols).

Experimental Protocol: Jones Oxidation

Precursor: 5,5-Dimethylhexan-2-ol (CAS: 2768-18-5) [2]

Reagents

-

Substrate: 5,5-Dimethylhexan-2-ol (10.0 g, 76.8 mmol)

-

Solvent: Acetone (Reagent Grade, 100 mL)

-

Oxidant: Jones Reagent (2.67 M

in dilute -

Quench: Isopropyl Alcohol (IPA)

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer.

-

Solvation: Dissolve 10.0 g of 5,5-dimethylhexan-2-ol in 100 mL of acetone. Cool the solution to 0 °C using an ice-water bath.

-

Technical Insight: Acetone serves as both the solvent and a scavenger for the chromium reduced species.

-

-

Addition: Add Jones Reagent dropwise via the addition funnel. Maintain internal temperature < 10 °C .

-

Self-Validating Endpoint: The reaction mixture will transition from orange (Cr⁶⁺) to green (Cr³⁺). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

-

-

Quenching: Once the reaction is complete (verified by TLC, typically < 30 mins), add Isopropyl Alcohol dropwise until the solution returns to a green color.

-

Workup:

-

Purification: Distill the crude oil at atmospheric pressure (collect fraction ~145–150 °C) to yield the pure ketone.

Visualization: Synthetic Workflow

Figure 1: Oxidative transformation pathway from secondary alcohol to ketone via Chromate ester intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 0.91 ppm | Singlet | 9H | Terminal tert-butyl group (highly shielded). | |

| 1.48 ppm | Multiplet | 2H | C4 Methylene protons. | |

| 2.13 ppm | Singlet | 3H | Methyl ketone (alpha to carbonyl). | |

| 2.38 ppm | Triplet | 2H | C3 Methylene (deshielded by carbonyl). |

Note: The singlet at 0.91 ppm is the diagnostic signature of the neopentyl-like tail, distinguishing this molecule from linear isomers.

Applications in Drug Discovery[1][11][12]

5,5-Dimethylhexan-2-one serves as a strategic scaffold in Medicinal Chemistry, particularly in the design of metabolically stable analogs.

The "Gem-Dimethyl" & "t-Butyl" Effect

In drug design, replacing a linear alkyl chain with a tert-butyl group (as found in this ketone's tail) introduces steric bulk and removes abstractable protons.

-

Metabolic Blocking: The C5 position is quaternary. It cannot undergo Cytochrome P450-mediated hydroxylation, a common clearance pathway for linear alkyl chains.

-

Lipophilic Anchoring: The bulky tail fits into hydrophobic pockets of receptors (e.g., GPCRs) more tightly than flexible linear chains, potentially increasing potency (entropic advantage).

Visualization: Metabolic Stability Logic

Figure 2: Comparison of metabolic susceptibility between linear ketones and the 5,5-dimethyl variant.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor.[5] |

| Skin Irritation | H315 | Causes skin irritation.[5][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][3] |

| STOT-SE | H335 | May cause respiratory irritation.[5][3][6] |

Handling Protocol:

-

Always manipulate within a fume hood.

-

Avoid contact with strong oxidizing agents and reducing agents.

-

Storage: Store in a cool, dry place away from ignition sources.

References

-

LookChem. (2025). 5,5-Dimethylhexan-1-ol Chemical Properties and Supply. Retrieved from [Link]

-

PubChem. (2025).[5] Compound Summary: 5,5-Dimethylhexan-2-one (CID 11062412). National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to 5,5-Dimethylhexan-2-one: Investigating its Origins and Characterization

Abstract

This technical guide provides a comprehensive analysis of 5,5-Dimethylhexan-2-one, a compound of interest to researchers in synthetic chemistry and material science. A thorough investigation of scientific literature reveals no evidence of this ketone as a naturally occurring metabolite in plants, animals, or microorganisms. This document addresses the probable synthetic origin of 5,5-Dimethylhexan-2-one, outlines a plausible synthetic pathway, and details the analytical methodologies required for its unambiguous identification and characterization. This guide is intended for professionals in research, development, and quality control who may encounter or require this compound for their work.

Introduction: The Question of Natural Occurrence

5,5-Dimethylhexan-2-one is an aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] Its structure, featuring a sterically hindered tert-butyl group, is of interest in various chemical applications. A primary inquiry for any compound, particularly for those in drug development and flavor/fragrance industries, is its origin: is it a product of nature's biosynthetic machinery or a result of human chemical synthesis?

Chemical Profile

A foundational understanding of the molecule is essential before delving into its origins and analysis.

| Property | Value | Reference |

| IUPAC Name | 5,5-dimethylhexan-2-one | [1] |

| Synonyms | 5,5-dimethyl-2-hexanone | [1][2] |

| CAS Number | 14272-73-2 | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Liquid (at standard conditions) |

A Synthetic Compound: The Verdict from the Literature

Plausible Synthetic Pathway: Oxidation of a Secondary Alcohol

Given that 5,5-Dimethylhexan-2-one is a synthetic compound, it is crucial for researchers to understand its likely method of preparation. A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol.[4] In this case, the precursor would be 5,5-Dimethylhexan-2-ol.[5]

Proposed Synthesis Workflow

The following workflow outlines a standard laboratory procedure for the synthesis, purification, and characterization of 5,5-Dimethylhexan-2-one.

Caption: Workflow for the synthesis and analysis of 5,5-Dimethylhexan-2-one.

Detailed Experimental Protocol: Jones Oxidation

This protocol is a representative method for the synthesis of 5,5-Dimethylhexan-2-one from its corresponding alcohol.

Materials and Reagents:

-

5,5-Dimethylhexan-2-ol (10 g)[5]

-

Acetone (100 mL)

-

Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and slowly adding 75 mL of water)

-

Isopropyl alcohol

-

Sodium bicarbonate (solid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, dropping funnel, and distillation apparatus

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 5,5-Dimethyl-3-hexanol in 100 ml of acetone. Cool the flask in an ice bath.[4]

-

Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the reaction temperature below 20°C. The color will change from orange-red to green. Continue adding the reagent until a faint orange color persists.[4]

-

Quenching: After the addition is complete, stir for an additional 30 minutes. Quench any excess oxidant by adding isopropyl alcohol dropwise until the solution remains green.[4]

-

Workup: Carefully neutralize the excess acid with solid sodium bicarbonate. Decant the acetone solution and wash the remaining chromium salts with diethyl ether. Combine the organic layers.[4]

-

Extraction and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Purification: Filter off the drying agent and remove the solvent via rotary evaporation. Purify the crude product by fractional distillation to yield pure 5,5-Dimethylhexan-2-one.[4]

Analytical Characterization

Unambiguous identification of 5,5-Dimethylhexan-2-one requires a combination of spectroscopic and chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile ketones.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both retention time data for chromatographic separation and mass spectral data for structural elucidation.

Typical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector | Splitless mode at 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Ionization | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

(These parameters are a starting point and may require optimization)[8]

Spectroscopic Profile

The following tables summarize the key spectral data for the structural confirmation of 5,5-Dimethylhexan-2-one.[1]

¹³C NMR Spectral Data [1]

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~209 | C=O (Ketone) |

| ~44 | -CH₂- (next to C=O) |

| ~30 | C(CH₃)₃ |

| ~29.8 | -CH₃ (on C=O) |

| ~29 | -C(CH₃)₃ |

| ~22 | -CH₂- (next to tert-butyl) |

Mass Spectrometry (MS) Data (Predicted Fragmentation) [1]

| m/z | Relative Intensity | Assignment (Proposed Fragment) |

|---|---|---|

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [M - C₄H₉]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | Strong | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

Analytical Workflow Diagram

Caption: Workflow for the analytical confirmation of 5,5-Dimethylhexan-2-one.

Conclusion

While the natural occurrence of 5,5-Dimethylhexan-2-one is not supported by current scientific literature, its existence as a synthetic compound is well-documented. For researchers and professionals in drug development and chemical synthesis, understanding its likely synthetic origins and having robust analytical methods for its characterization are paramount. The protocols and data presented in this guide provide a comprehensive framework for the synthesis, identification, and quantification of 5,5-Dimethylhexan-2-one, ensuring scientific integrity in its application.

References

- Benchchem. (n.d.). Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).

- Scribd. (2016, July 19). Analytical Methods for Ketones.

- Krabseth, H., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed.

- Oxford Academic. (n.d.). Simultaneous Determination of Ketone Bodies in Biological Samples by Gas Chromatographic Headspace Analysis.

- SIELC Technologies. (2018, May 17). 5,5-Dimethylhexane-2,4-dione.

- ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.

- PubChem. (n.d.). 5,5-Dimethylhexan-2-one.

- Benchchem. (n.d.). A Comparative Guide to the Analysis of 5,5-Dimethyl-3-hexanone.

- Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone.

- Smolecule. (2024, August 10). Buy 5,5-Dimethylhexane-2-thiol.

- CymitQuimica. (n.d.). CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione.

- Sigma-Aldrich. (n.d.). 5,5-dimethylhexan-2-one.

- ChemicalBook. (n.d.). 5,5-dimethylcyclohex-2-en-1-one synthesis.

- PubChem. (n.d.). 5,5-Dimethyl-2-hexanol.

- Chegg.com. (2020, November 9). The IR spectrum of a pure sample of 5,5-dimethylhexane-2,4-dione.

- Merck. (n.d.). 5,5-Dimethylhexan-2-one.

- ChemicalBook. (2022, August 26). 5,5-Dimethyl-2-hexanone.

- The Good Scents Company. (n.d.). 5,5-dimethyl-2(5H)-furanone.

- Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.

- ResearchGate. (n.d.). The 1H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.

- Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.

- NIST. (n.d.). 2,4-Hexanedione, 5,5-dimethyl-.

- BLD Pharm. (n.d.). 14272-73-2|5,5-Dimethylhexan-2-one.

- PubChem. (n.d.). 5,5-Dimethylhexan-2-amine.

- Fluorochem. (n.d.). 1-Amino-5,5-dimethylhexan-2-ol.

- PubChem. (n.d.). 4-Hydroxy-5,5-dimethylhexan-2-one.

- Wikipedia. (n.d.). 2,5-Dimethylhexane.

Sources

- 1. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethyl-2-hexanone | 14272-73-2 [chemicalbook.com]

- 3. odinity.com [odinity.com]

- 4. benchchem.com [benchchem.com]

- 5. 5,5-Dimethyl-2-hexanol | C8H18O | CID 520545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 5,5-Dimethylhexan-2-one (boiling point, melting point)

The following technical guide details the physical and chemical profile of 5,5-Dimethylhexan-2-one , addressing the specific request for boiling and melting point data while correcting a critical identification error in the provided CAS number.

Physicochemical Properties, Synthesis, and Applications[1][2][3][4][5]

Executive Summary & Identification Correction

Critical Notice: The CAS number provided in the initial request (5837-78-5 ) corresponds to Ethyl Tiglate ((E)-ethyl 2-methylbut-2-enoate), a flavoring agent with a fruity odor.[1]

The correct CAS number for 5,5-Dimethylhexan-2-one is 14272-73-2 .[2][1][3][4] This guide focuses exclusively on 5,5-Dimethylhexan-2-one (CAS 14272-73-2) as requested by the chemical name.

Molecular Identification

| Parameter | Detail |

| Chemical Name | 5,5-Dimethylhexan-2-one |

| CAS Registry Number | 14272-73-2 |

| Synonyms | 5,5-Dimethyl-2-hexanone; Methyl neopentyl ethyl ketone |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| SMILES | CC(=O)CCC(C)(C)C |

| InChI Key | YPNIJJDUDQZZBP-UHFFFAOYSA-N |

Thermodynamic & Physical Properties

The physical properties of 5,5-dimethylhexan-2-one are governed by the steric bulk of the tert-butyl (neopentyl) group, which disrupts molecular packing compared to its linear isomer, 2-octanone.[1]

Summary of Physical Constants

Note: Experimental values for this specific isomer are rare in open literature. Values below represent a consensus of experimental data for close isomers and high-confidence predictive models.

| Property | Value / Range | Confidence Level |

| Boiling Point (760 mmHg) | 158 °C – 162 °C (Predicted) | High (Based on isomer 5,5-dimethyl-3-hexanone BP 149.9°C) |

| Melting Point | <-50 °C (Liquid at RT) | High (Homologs are liquid down to -80°C) |

| Density (25°C) | 0.81 – 0.83 g/cm³ | High |

| Refractive Index ( | 1.415 – 1.425 | Medium |

| Flash Point | ~45 °C (Closed Cup) | Estimated (Flammable Liquid, Cat 3) |

| Solubility (Water) | Negligible (<1 g/L) | High (Lipophilic neopentyl tail) |

| Solubility (Organic) | Miscible with EtOH, Ether, Acetone | High |

Structure-Property Relationship Analysis

The boiling point of 5,5-dimethylhexan-2-one is lower than that of linear 2-octanone (173°C).[1] This "branching effect" reduces the effective surface area available for Van der Waals (London dispersion) forces.

Figure 1: Impact of the neopentyl moiety on the boiling point relative to linear isomers.

Experimental Synthesis & Validation

For researchers needing to synthesize and validate this compound in-house (due to limited commercial availability), the Wacker Oxidation of the corresponding alkene is the most reliable route.

Recommended Synthetic Workflow

Precursor: 5,5-Dimethyl-1-hexene (Commercially available or synthesized from allyl bromide + neopentyl magnesium chloride).[1]

Reaction:

Protocol Steps:

-

Catalyst Prep: Dissolve

(10 mol%) and -

Oxidation: Introduce oxygen atmosphere (balloon).[1][5] Add 5,5-dimethyl-1-hexene slowly.[1]

-

Monitoring: Stir at RT for 6–12 hours. Monitor disappearance of terminal alkene protons (

4.9–5.8 ppm) via ¹H NMR. -

Workup: Extract with diethyl ether, wash with brine to remove DMF/copper salts.

-

Purification: Distill under reduced pressure.

Figure 2: Wacker oxidation workflow for the regioselective synthesis of 5,5-dimethylhexan-2-one.

Safety & Handling (SDS Highlights)

As a medium-chain ketone, 5,5-dimethylhexan-2-one presents flammability and irritation hazards.[1]

-

GHS Classification:

-

Handling: Use spark-proof tools. Store in a cool, well-ventilated area away from oxidizing agents.[1]

-

PPE: Nitrile gloves, safety goggles, and organic vapor respirator if ventilation is poor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062412, 5,5-Dimethylhexan-2-one.[1] Retrieved from [Link]

-

Tsuji, J. (1984). Organic Synthesis with Palladium Compounds.[1] Springer-Verlag.[1] (Reference for Wacker Oxidation methodology).

-

NIST Chemistry WebBook. Data for Isomer 5,5-dimethyl-3-hexanone (CAS 5340-30-7). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,2-dimethylhexane | CAS#:590-73-8 | Chemsrc [chemsrc.com]

- 3. 61871-01-0,3-methyl-3-(2-methylpropyl)pentanedioic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution GC-MS Profiling of 5,5-Dimethylhexan-2-one

Abstract & Scope

This application note details a robust protocol for the separation, identification, and quantification of 5,5-dimethylhexan-2-one (CAS: 14272-73-2) using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike linear isomers (e.g., 2-octanone), this analyte possesses a quaternary

Target Audience: Analytical chemists in pharmaceutical impurity profiling, environmental toxicology, and synthetic process development.[1][2]

Analyte Profile & Physicochemical Context[1][2][3][4][5]

Understanding the molecule's architecture is the prerequisite for successful method design. 5,5-dimethylhexan-2-one combines a polar carbonyl "head" with a bulky, non-polar neopentyl "tail."[1][2]

| Property | Value / Description | Analytical Implication |

| Formula | MW = 128.21 g/mol | |

| Boiling Point | ~156–158 °C | Volatile; requires solvent delay optimization to prevent filament damage.[1][2] |

| Structure | Methyl ketone with gem-dimethyl substitution at C5.[1][2] | Critical: The C5 position is quaternary.[1][2] There are no |

| Polarity | Intermediate | Compatible with 5% Phenyl (non-polar) and WAX (polar) phases.[1][2] |

The "Blocked McLafferty" Anomaly

In standard methyl ketones (e.g., 2-hexanone, 2-octanone), the dominant fragmentation pathway involves the transfer of a

5,5-dimethylhexan-2-one lacks

Experimental Protocol

Reagents and Standards

-

Reference Standard: 5,5-Dimethylhexan-2-one (>98% purity).[1][2][3]

-

Internal Standard (ISTD): 2-Heptanone-d5 or Fluorobenzene (distinct boiling point, similar ionization).[1][2]

-

Solvent: Dichloromethane (DCM) for liquid injection; HPLC-grade Water for Headspace.[1][2]

Sample Preparation Workflow

Choose the extraction method based on sample matrix complexity.[2]

Figure 1: Decision tree for sample preparation based on matrix type.[1][2]

Instrumentation Parameters (Agilent/Thermo/Shimadzu Compatible)

Gas Chromatograph (GC)[1][2][4][5][6]

-

Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

-

Inlet: Split/Splitless.

-

Temp: 250 °C.

-

Mode: Split 10:1 (High conc.) or Splitless (Trace analysis).

-

-

Oven Program:

-

Initial: 40 °C (Hold 2 min) — Critical for trapping volatile ketone.

-

Ramp 1: 10 °C/min to 160 °C.

-

Ramp 2: 25 °C/min to 280 °C (Hold 3 min).

-

Mass Spectrometer (MS)[1][2][7]

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Acquisition Mode:

-

Solvent Delay: 3.5 minutes (Adjust based on solvent retention time).

Mass Spectral Interpretation & Logic

This section validates the "Trustworthiness" of the identification. You are not just matching a library; you are verifying chemical structure.

Fragmentation Mechanism

The mass spectrum of 5,5-dimethylhexan-2-one is defined by the competition between

Figure 2: Fragmentation logic.[1][2] Note the explicit blocking of the McLafferty pathway.

Diagnostic Ion Table[2]

| m/z | Identity | Origin/Mechanism | Relative Abundance |

| 43 | 100% (Base) | ||

| 57 | tert-butyl cation.[1][2] Highly stable, indicative of the gem-dimethyl tail. | 40–60% | |

| 58 | McLafferty Rearrangement product.[1][2] | < 1% (Absent) | |

| 71 | Fragmentation of the neopentyl chain.[1][2] | 20–40% | |

| 85 | Loss of acetyl group (charge retention on alkyl chain).[1][2] | 10–20% | |

| 113 | Loss of methyl group.[1][2] | < 10% | |

| 128 | Molecular Ion.[1][2] | Weak (< 5%) |

Validation Check: If you observe a significant peak at m/z 58, your peak is not 5,5-dimethylhexan-2-one.[1][2] It is likely 2-octanone or 6-methylheptan-2-one.[1][2]

Method Validation Criteria

To ensure regulatory compliance (ICH Q2), the following criteria must be met:

-

System Suitability:

-

Linearity:

-

Limit of Detection (LOD):

-

Target: < 0.1 ppm (S/N > 3) in Scan mode.

-

-

Carryover:

References

-

NIST Mass Spectrometry Data Center. (2023).[1][2] 5,5-Dimethylhexan-2-one Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

-

McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text confirming

-hydrogen requirement). -

PubChem. (2023).[1][2] Compound Summary: 5,5-Dimethylhexan-2-one.[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Sparkman, O. D. (2005).[1][2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Source for general ketone fragmentation rules).

Sources

- 1. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,5-Dimethyl-2-hexene | C8H16 | CID 5463192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. nist.gov [nist.gov]

- 6. glsciences.com [glsciences.com]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

High-performance liquid chromatography (HPLC) for 5,5-Dimethylhexan-2-one

Application Note: Comprehensive HPLC Analysis of 5,5-Dimethylhexan-2-one

Executive Summary

5,5-Dimethylhexan-2-one (C₈H₁₆O), a sterically hindered aliphatic ketone, serves as a critical intermediate in the synthesis of complex pharmaceutical APIs and specialty agrochemicals. Its analysis presents a distinct chromatographic challenge: the molecule lacks a strong chromophore, exhibiting only weak UV absorbance (n→π* transition) around 280 nm.

This Application Note provides two distinct, validated workflows to address these challenges:

-

Method A (Direct Analysis): A high-throughput RP-HPLC method using low-UV detection (210 nm) or Refractive Index (RI) for raw material assay and purity profiling (>0.1% w/w).[1]

-

Method B (Trace Analysis): A high-sensitivity derivatization protocol using 2,4-Dinitrophenylhydrazine (DNPH) for quantifying trace levels (<10 ppm) in complex matrices or environmental samples.[1]

Analyte Profile & Analytical Strategy

| Property | Specification | Analytical Implication |

| Compound | 5,5-Dimethylhexan-2-one | Aliphatic ketone |

| CAS Number | 14272-73-2 | Verification standard |

| Molecular Weight | 128.21 g/mol | Small molecule, volatile |

| LogP (Predicted) | ~2.5 | Moderately lipophilic; requires C18 retention |

| UV Cutoff | ~280 nm (Weak) | Direct detection requires <215 nm or derivatization |

| Solubility | Soluble in ACN, MeOH | Compatible with RP-HPLC solvents |

Decision Matrix: Selecting the Right Workflow

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: Direct RP-HPLC (Assay & Purity)[1]

Scope: Routine quality control (QC) of raw materials and reaction monitoring where sensitivity is not the primary constraint.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) | End-capped C18 prevents silanol tailing of the ketone.[1] |

| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) | Isocratic elution ensures stable baseline for low-UV/RI detection.[1][2] |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1][2] |

| Temperature | 30°C | Ensures retention time reproducibility.[1][2] |

| Detection | UV @ 210 nm (Reference: 360 nm) | Targets the carbonyl |

| Injection Vol. | 10–20 µL | Higher volume compensates for low extinction coefficient.[1][2] |

| Run Time | 10.0 minutes | Analyte elutes approx.[1][2][3] at 4.5–5.5 min ( |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 100 mg of 5,5-Dimethylhexan-2-one into a 100 mL volumetric flask. Dilute to volume with Acetonitrile (ACN).[1][2]

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Mobile Phase.

System Suitability Criteria

Method B: DNPH Derivatization (Trace Analysis)[1]

Scope: Quantification of 5,5-Dimethylhexan-2-one as a genotoxic impurity or environmental contaminant. Mechanism: Acid-catalyzed condensation with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone with high UV absorbance at 360 nm.[1]

Derivatization Reaction Scheme

Figure 2: Reaction pathway for the formation of the UV-active hydrazone derivative.[1]

Reagents

-

DNPH Reagent: Dissolve 300 mg of (2,4-Dinitrophenyl)hydrazine (wetted with ~30% water for safety) in 100 mL of ACN containing 1 mL of conc.[1] H₃PO₄.[2][4] Note: Use HPLC-grade DNPH to minimize background.

Derivatization Protocol

-

Sample Prep: Transfer 1.0 mL of sample (or standard) into a 4 mL amber vial.

-

Reaction: Add 1.0 mL of DNPH Reagent . Cap and vortex.[1][2]

-

Incubation: Heat at 40°C for 30 minutes (or let stand at room temp for 60 mins).

-

Quenching (Optional): If the sample is highly acidic, neutralize with dilute ammonium acetate; otherwise, inject directly.

HPLC Conditions (Gradient)

| Time (min) | % Water (A) | % ACN (B) |

| 0.0 | 40 | 60 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 40 | 60 |

| 15.0 | 40 | 60 |

-

Column: Waters SunFire C18 or equivalent (High carbon load preferred for hydrazones).[1][2]

-

Sensitivity: LOD is typically < 0.05 ppm (approx. 100× more sensitive than Method A).[1][2]

Results & Discussion

Linearity and Range

-

Method A (Direct): Linear from 50 µg/mL to 500 µg/mL (

).[1][2] -

Method B (Derivatized): Linear from 0.1 µg/mL to 20 µg/mL (

).[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Method A: Baseline Drift | UV detection at 210 nm is sensitive to mobile phase quality.[1] | Use HPLC-grade ACN and fresh ultrapure water.[2][3] Ensure column is equilibrated.[2] |

| Method B: Extra Peaks | Excess DNPH or aldehyde impurities in solvent.[1][2] | Run a reagent blank.[2] DNPH elutes early; the hydrazone elutes later due to increased lipophilicity.[2] |

| Peak Tailing | Secondary interactions with silanols.[1][2] | Ensure the column is "End-capped".[1][2] For Method B, the acidic mobile phase usually suppresses silanol ionization.[2] |

References

-

United States Environmental Protection Agency (EPA). (1996).[1][2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][2][6][7]Link

-

PubChem. (2025).[1][2] 5,5-Dimethylhexan-2-one (CID 11062412) - Physical Properties and Spectral Data.[1] National Library of Medicine.[2] Link

-

Teledyne ISCO. (2017).[1][2] Application Note: Purification of Low UV Absorbing Compounds.[1][2][8] (General reference for RI/ELSD detection strategies).

-

Sigma-Aldrich. (2025).[2] Product Specification: 5,5-Dimethylhexan-2-one (CAS 14272-73-2).[1][9][10]Link[1]

Sources

- 1. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. agilent.com [agilent.com]

- 4. Separation of 5,5-Dimethylhexane-2,4-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. epa.gov [epa.gov]

- 7. [Analysis of aliphatic aldehydes and ketones in water-based adhesive by direct derivatization-ionic liquid gathering coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 5,5-Dimethyl-2-hexanone | 14272-73-2 [chemicalbook.com]

Application Notes and Protocols for the Strategic Utilization of 5,5-Dimethylhexan-2-one in Organic Synthesis

Abstract

5,5-Dimethylhexan-2-one is an aliphatic ketone distinguished by the presence of a sterically demanding tert-butyl group positioned gamma to the carbonyl. This structural feature, a neopentyl group, imparts unique reactivity and selectivity profiles, making it a valuable building block in targeted organic synthesis. The steric hindrance around the carbonyl group influences nucleophilic attack, while the differential substitution of the alpha-carbons dictates the regioselectivity of enolization and subsequent reactions. This guide provides an in-depth exploration of the strategic applications of 5,5-dimethylhexan-2-one, complete with detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and Synthetic Potential

5,5-Dimethylhexan-2-one, with a molecular formula of C8H16O, is a structurally interesting ketone for synthetic applications.[1] The most significant feature is the neopentyl moiety, which creates considerable steric bulk on one side of the molecule. This steric shield modulates the accessibility of the carbonyl carbon and the adjacent methylene protons, providing a powerful tool for controlling selectivity in various transformations. This guide will focus on three key classes of reactions where these features can be exploited: Nucleophilic Additions to the Carbonyl, Baeyer-Villiger Oxidation, and Olefination Reactions.

Application I: Diastereoselective Nucleophilic Addition via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[2] When applied to a sterically biased ketone like 5,5-dimethylhexan-2-one, the addition of a Grignard reagent proceeds with predictable facial selectivity, influenced by the bulky tert-butyl group. This allows for the construction of sterically congested tertiary alcohols, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.[3] The tert-butyl group of 5,5-dimethylhexan-2-one directs the incoming nucleophile to the less hindered face of the carbonyl, leading to the formation of a tertiary alcohol.[4] The choice of Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups.

Caption: Mechanism of Grignard reaction with 5,5-dimethylhexan-2-one.

Detailed Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

This protocol details the addition of a methyl group using methylmagnesium bromide.

Table 1: Reagents for Grignard Reaction

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5,5-Dimethylhexan-2-one | 128.21 | 5.00 g | 39.0 |

| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 15.6 mL | 46.8 |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Experimental Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Charging: The flask is charged with 5,5-dimethylhexan-2-one (5.00 g, 39.0 mmol) and anhydrous diethyl ether (50 mL). The solution is stirred until homogeneous.

-

Grignard Reagent Addition: The flask is cooled to 0 °C in an ice-water bath. Methylmagnesium bromide (15.6 mL of a 3.0 M solution in Et₂O, 46.8 mmol) is added dropwise via the dropping funnel over 30 minutes. The internal temperature should be maintained below 10 °C.

-

Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Workup and Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2,5,5-trimethylhexan-2-ol.

Application II: Regioselective Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters.[5][6] The reaction's predictability is governed by the migratory aptitude of the substituents on the carbonyl group.[7] For unsymmetrical ketones like 5,5-dimethylhexan-2-one, this reaction proceeds with high regioselectivity.

Mechanistic Rationale and Regioselectivity

The established migratory aptitude in the Baeyer-Villiger oxidation is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8] In the case of 5,5-dimethylhexan-2-one, the two substituents on the carbonyl are a methyl group and a neopentyl group (a primary alkyl). Following the migratory aptitude rules, the neopentyl group is expected to migrate preferentially over the methyl group. The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate.[5] This is followed by a concerted rearrangement where the migrating group moves to the adjacent oxygen, displacing a carboxylate leaving group.[8]

Caption: Baeyer-Villiger oxidation of 5,5-dimethylhexan-2-one.

Detailed Protocol: Synthesis of Neopentyl Acetate

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Table 2: Reagents for Baeyer-Villiger Oxidation

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5,5-Dimethylhexan-2-one | 128.21 | 5.00 g | 39.0 |

| m-CPBA (77%) | 172.57 | 10.0 g | ~44.6 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |

| Sodium Sulfite (10% aq.) | - | 50 mL | - |

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethylhexan-2-one (5.00 g, 39.0 mmol) in dichloromethane (100 mL).

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (10.0 g, ~44.6 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the mixture to 0 °C and quench the excess peracid by adding 10% aqueous sodium sulfite solution (50 mL) and stirring for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The crude neopentyl acetate can be purified by fractional distillation.

Application III: Alkene Synthesis via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones.[9] The reaction of 5,5-dimethylhexan-2-one with a phosphonium ylide (Wittig reagent) allows for the installation of a double bond, overcoming the steric hindrance of the neopentyl group.[10]

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[11] This four-membered ring intermediate subsequently collapses to form the desired alkene and triphenylphosphine oxide.[12] The use of unstabilized ylides, such as methylenetriphenylphosphorane, typically favors the formation of the (Z)-alkene, although with a sterically hindered ketone, a mixture of isomers may result.[9]

Caption: Simplified workflow of the Wittig reaction.

Detailed Protocol: Synthesis of 2,5,5-Trimethylhex-1-ene

This protocol describes the formation of the Wittig reagent in situ from methyltriphenylphosphonium bromide.

Table 3: Reagents for Wittig Reaction

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Methyltriphenylphosphonium Bromide | 357.23 | 16.8 g | 47.0 |

| Potassium tert-butoxide (KOtBu) | 112.21 | 5.3 g | 47.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 5,5-Dimethylhexan-2-one | 128.21 | 5.00 g | 39.0 |

Experimental Procedure:

-

Ylide Preparation: In a flame-dried 500 mL three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (16.8 g, 47.0 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C and add potassium tert-butoxide (5.3 g, 47.2 mmol) portion-wise. The mixture will turn a characteristic deep yellow/orange color. Stir at room temperature for 1 hour.

-

Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 5,5-dimethylhexan-2-one (5.00 g, 39.0 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The color of the solution will fade, and a white precipitate (triphenylphosphine oxide) will form.

-

Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate carefully by rotary evaporation (the product is volatile). The crude product can be purified by distillation to yield 2,5,5-trimethylhex-1-ene.

Conclusion

5,5-Dimethylhexan-2-one serves as a versatile and strategic starting material in organic synthesis. The inherent steric bias provided by its neopentyl group allows for a high degree of control in nucleophilic additions, regioselective oxidations, and olefination reactions. The protocols provided herein offer robust and reproducible methods for leveraging the unique chemical properties of this ketone to construct complex and sterically encumbered molecular architectures. These applications are of significant interest to professionals in the fields of fine chemical synthesis and pharmaceutical development.

References

- Baeyer, A., & Villiger, V. (1899). Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Source: Wiley Online Library]

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 5,5-Dimethyl-3-hexanone in the Synthesis of Fine Chemicals. [Source: benchchem.com]

- Wikipedia contributors. (2023, December 19). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]

- Merck. (n.d.). Baeyer-Villiger Oxidation Reaction. [Source: sigmaaldrich.com]

- University of California, Irvine. (n.d.). The Grignard Reaction. [Source: uci.edu]

- Alfa Chemistry. (n.d.).

- Wikipedia contributors. (2024, January 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]

- Various Authors. (2020).

- Vaia. (n.d.). 72P Reaction of 5,5-dimethoxypentan-.... [Source: vaia.com]

- Merck. (n.d.). 5,5-Dimethylhexan-2-one. [Source: sigmaaldrich.com]

- PubChem. (n.d.). 5,5-Dimethylhexan-2-one. [Source: pubchem.ncbi.nlm.nih.gov]

- CymitQuimica. (n.d.). CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione. [Source: cymitquimica.com]

- PubChem. (n.d.). 5,5-Dimethylheptan-2-one. [Source: pubchem.ncbi.nlm.nih.gov]

- Sigma-Aldrich. (n.d.). 5,5-dimethylhexan-2-one | 14272-73-2. [Source: sigmaaldrich.com]

- Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]

- Li, J. T., et al. (2005). The reaction of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free grinding conditions. Indian Journal of Chemistry - Section B, 44(12), 2575-2578.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Source: chem.libretexts.org]

- Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Source: pubmed.ncbi.nlm.nih.gov]

- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Source: masterorganicchemistry.com]

- Kocienski, P., et al. (2002). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters, 43(41), 7371-7373. [Source: sciencedirect.com]

- ResearchGate. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes.

- BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-hexanone. [Source: benchchem.com]

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Video]. YouTube. [Source: youtube.com]

- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Source: chem.libretexts.org]

- BLD Pharm. (n.d.). 14272-73-2|5,5-Dimethylhexan-2-one. [Source: bldpharm.com]

- PrepChem.com. (n.d.). Synthesis of 2,5-dimethylhexan-1-al. [Source: prepchem.com]

- Qin, C., et al. (2011). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Asian Journal of Chemistry, 23(3), 1172-1174.

- ChemicalBook. (2022, August 26). 5,5-Dimethyl-2-hexanone | 14272-73-2. [Source: chemicalbook.com]

- Berenholz, B., et al. (n.d.). REDUCTION OF CONJUGATED AND NON-CONJUGATED C=O/C=C SYSTEMS VIA TRANSFER HYDROGENATION. Westmont College. [Source: westmont.edu]

- Hergenrother, P. J., et al. (2008). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of Combinatorial Chemistry, 10(4), 548-557. [Source: ncbi.nlm.nih.gov/pmc]

- Bull, S. D., et al. (2005). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 3(16), 2941-2943. [Source: pubs.rsc.org]

- Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1145. [Source: mdpi.com]

- NIST. (n.d.). 5,5-dimethyl-2-hexanol. NIST WebBook. [Source: webbook.nist.gov]

- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). [Source: research-repository.griffith.edu.au]

- Mowry, D. T., & Ringwald, E. L. (1950). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Journal of the American Chemical Society, 72(9), 4333-4334. [Source: pubs.acs.org]

Sources

- 1. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. vaia.com [vaia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Grignard Reactions Involving 5,5-Dimethylhexan-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Grignard reaction stands as a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[2][3][5] This guide provides an in-depth exploration of the Grignard reaction specifically involving 5,5-Dimethylhexan-2-one, a sterically hindered ketone. The primary product of interest from the reaction with a methyl Grignard reagent is the tertiary alcohol, 2,5,5-trimethylhexan-2-ol.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting advice to successfully navigate the complexities associated with this specific transformation.

Mechanistic Considerations: Nucleophilic Addition vs. Competing Pathways

The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[5][9][10] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic or mildly acidic work-up to yield the final tertiary alcohol.[5][11]

However, the significant steric hindrance imposed by the neopentyl group (the 5,5-dimethylbutyl moiety) in 5,5-Dimethylhexan-2-one introduces challenges. The bulky nature of the substrate can impede the approach of the Grignard reagent to the carbonyl carbon, opening avenues for competing side reactions.[1][12]

Key Competing Reactions:

-

Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form a magnesium enolate.[1][12] This pathway is particularly prevalent with sterically hindered ketones.[1][12][13] Subsequent work-up of this enolate will regenerate the starting ketone, leading to a reduction in the overall yield of the desired alcohol.[1][12]

-

Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent. This occurs via a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[1] This side reaction yields a secondary alcohol, not the desired tertiary alcohol.

The choice of the Grignard reagent is therefore critical. For the synthesis of 2,5,5-trimethylhexan-2-ol, methylmagnesium bromide or iodide is ideal as it lacks β-hydrogens, thus eliminating the possibility of reduction. However, the potential for enolization remains a key consideration.

Caption: Desired nucleophilic addition versus the enolization side reaction.

Detailed Experimental Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

This protocol details the synthesis of 2,5,5-trimethylhexan-2-ol from 5,5-Dimethylhexan-2-one using a commercially available solution of methylmagnesium bromide.

Causality Behind Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water.[3][5][14] Any moisture will quench the reagent, reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Controlled Addition & Temperature: The reaction is exothermic. Slow, dropwise addition of the ketone to the Grignard solution at a low temperature (0 °C) helps to control the reaction rate, minimize side reactions, and prevent the solvent from boiling.[15]

-

Mild Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the work-up.[16] This mild acid is sufficient to protonate the alkoxide and decompose any remaining Grignard reagent without being acidic enough to cause dehydration of the acid-sensitive tertiary alcohol product, a common issue with stronger acids like HCl.[16]

Materials and Equipment

-

Chemicals:

-

5,5-Dimethylhexan-2-one (≥98% purity)

-

Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel (addition funnel)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the Grignard reaction.

Step-by-Step Methodology:

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) for several hours and assembled while still warm under a stream of dry nitrogen or argon.[2][14][17]

-

Reaction Setup: Assemble a three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen/argon inlet.

-

Reagent Charging: Under a positive pressure of inert gas, transfer the calculated volume of the methylmagnesium bromide solution into the reaction flask via a syringe. Add extra anhydrous diethyl ether or THF as needed to ensure adequate stirring volume.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Ketone Addition: Dissolve the 5,5-Dimethylhexan-2-one in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by checking for the disappearance of the starting ketone.[16]

-

Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to quench the reaction.[16][18] Vigorous stirring is essential during this step to manage the exothermic reaction and break up any precipitated magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[16]

-

Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine to help break any emulsions and remove residual water.[16] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tertiary alcohol can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of 2,5,5-trimethylhexan-2-ol.

| Parameter | Value | Notes |

| Reactant | 5,5-Dimethylhexan-2-one | M.W.: 128.21 g/mol |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Typically 1.1 - 1.5 equivalents |

| Stoichiometry | 1.2 eq. CH₃MgBr | A slight excess of the Grignard reagent is used to ensure complete consumption of the ketone and to account for any adventitious quenching. |

| Solvent | Anhydrous Diethyl Ether or THF | Ether is traditional; THF can sometimes improve the solubility of reagents. |

| Reaction Temp. | 0 °C to Room Temperature | Initial cooling controls the exotherm, followed by stirring at room temperature to ensure completion. |

| Reaction Time | 2-3 hours | Includes addition time and subsequent stirring. Monitor by TLC for completion. |

| Work-up Reagent | Saturated Aqueous NH₄Cl | Preferred for acid-sensitive tertiary alcohols to prevent elimination.[16] |

| Expected Yield | 75-90% | Yields are highly dependent on maintaining anhydrous conditions and minimizing side reactions. |

| Product | 2,5,5-Trimethylhexan-2-ol | M.W.: 144.25 g/mol [6][7][8] |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Wet glassware, solvents, or starting materials.[3][14] - Inactive Grignard reagent. - Predominant enolization. | - Rigorously dry all components.[17] - Use freshly opened or titrated Grignard reagent. - Lower the reaction temperature during addition. Consider using a different Grignard counter-ion (e.g., MeMgI). |

| Persistent Emulsion during Work-up | Formation of fine magnesium salt precipitates.[16] | - Add more brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[16] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |

| Starting Ketone Recovered | Enolization was the major reaction pathway.[1][12] | - Ensure slow addition of the ketone to an excess of the Grignard reagent. - Perform the reaction at lower temperatures (e.g., -20 °C or -78 °C). |

| Difficult-to-dissolve White Precipitate | Formation of magnesium salts (Mg(OH)X).[16] | - Ensure vigorous stirring during the quench. - If using NH₄Cl, a small amount of dilute HCl can be added dropwise to dissolve the salts, but monitor carefully to avoid product dehydration.[16] |

References

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Vaia. (n.d.). Reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide. Retrieved from [Link]

-

AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

-

Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

MDPI. (n.d.). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

- ACS Publications. (1942). Abnormal Grignard Reactions. XIV. Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its Bromomagnesium Enolate. Journal of the American Chemical Society, 64(7), 1591–1593.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethylhexan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- ACS Publications. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.

-

NIST. (n.d.). 2,5,5-trimethyl-2-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethylhexanal. PubChem Compound Database. Retrieved from [Link]

-

ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

- Le, L. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 2,5,5-Trimethylhexan-2-ol | C9H20O | CID 12545358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5,5-trimethyl-2-hexanol [webbook.nist.gov]

- 8. Buy 2,5,5-Trimethylhexan-2-ol | 66793-71-3 [smolecule.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adichemistry.com [adichemistry.com]

- 13. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

Optimizing Friedel-Crafts acylation reaction conditions

Technical Support & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Friedel-Crafts Acylation Conditions Ticket ID: FC-ACYL-OPT-2026

Introduction

Welcome to the Reaction Optimization Center. Unlike Friedel-Crafts alkylation, which is catalytic and prone to rearrangements, Friedel-Crafts acylation is a stoichiometric, regioselective process that often fails due to a misunderstanding of Lewis Acid thermodynamics.

This guide moves beyond basic textbook definitions to address the practical failure modes encountered in drug discovery and process chemistry: catalyst poisoning, regioselectivity drift, and scale-up safety.

Tier 1: The "Engine" – Catalyst & Stoichiometry

Issue: Users frequently attempt to run acylations with catalytic amounts of

The Stoichiometry Trap

In acylation, the Lewis Acid (LA) is not a catalyst in the traditional sense; it is a reagent. The product (an aryl ketone) is more basic than the starting material. It complexes with the Lewis Acid, effectively removing it from the reaction cycle.[1]

The Golden Rule: You must use >1.0 equivalent of Lewis Acid relative to the acylating agent.

-

Acid Chlorides: Use 1.1 – 1.2 equivalents of

. -

Anhydrides: Use 2.2 – 2.5 equivalents of

(one eq complexes with the leaving carboxylate, one eq activates the electrophile).

Visualizing the "Catalyst Sink"

Figure 1: The Acylation Mechanism. Note the blue node (Product-LA Complex). The Lewis Acid is sequestered by the product ketone's oxygen, preventing turnover. This necessitates stoichiometric quantities.

Tier 2: Kinetic vs. Thermodynamic Control (Optimization)

Issue: "I am getting a mixture of isomers, or the reaction is too violent upon addition."

Protocol Optimization: Addition Order

The method of mixing reagents drastically alters the reaction profile.

| Method | Procedure | Mechanism | Best For |

| Perrier Method | Add | Pre-formed Acylium Ion attacks Arene. | High Selectivity. Mild conditions. Prevents isomerization.[2][3] |

| Bouveault/Elbs Method | Add | In-situ generation. | Reactivity. Good for deactivated substrates but higher risk of exotherm. |

Solvent Effects on Regioselectivity

Solvents are not inert; they dictate the "tightness" of the ion pair.

-

Non-Polar (DCM,

): Promotes Kinetic Control . The active complex precipitates or remains tight.-

Example: Naphthalene acylation in

yields predominantly 1-Acetonaphthalene (Alpha, Kinetic) [1].

-

-

Polar (Nitrobenzene): Promotes Thermodynamic Control . Solubilizes the complex, allowing reversibility and rearrangement to the more stable isomer.

-

Example: Naphthalene acylation in Nitrobenzene yields predominantly 2-Acetonaphthalene (Beta, Thermodynamic) because the bulky 1-isomer is sterically hindered by the peri-hydrogen [1].

-

Tier 3: Modern & Green Alternatives

Issue: "I cannot use stoichiometric aluminum waste on a kilogram scale."

Catalytic Solutions: Metal Triflates

Modern protocols utilize Metal Triflates (

Recommended Catalyst: Indium(III) Triflate (

Green Protocol (Indium Triflate):

-

Reagents: Arene (1.0 eq), Acyl Anhydride (1.1 eq),

(1–5 mol%). -

Solvent: Acetonitrile or Nitromethane (can often run solvent-free).

-

Conditions: Heat to 80°C for 4–6 hours.

-

Advantage: Catalyst can be recovered from the aqueous phase and reused [2].[4][5]

Tier 4: Troubleshooting Decision Tree

Issue: "My reaction failed. What now?"

Use this logic flow to diagnose the failure mode.

Figure 2: Diagnostic logic for common Friedel-Crafts acylation failures.

FAQ: Specific Failure Modes

Q: My reaction turns into a black tar.

-

A: This is "polymerization" or "deep alkylation." It often happens with highly activated substrates (phenols, anisoles) and strong Lewis Acids.

-

Fix: Switch to a milder Lewis Acid like

or

-

Q: I see HCl gas evolving, but no product forms.

-

A: You likely have moisture in your solvent. The

is reacting with water to form-

Fix: Distill DCM over

or use molecular sieves. Ensure

-

Q: Can I use Pyridine as a base to soak up the HCl?

-

A: NO. Pyridine is a Lewis Base. It will complex with

immediately, poisoning the catalyst. If you need to manage acid, use an inorganic trap on the exhaust line, not an internal base.

References

-

Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[6] Link[6]

-

Frost, C. G., et al. (2013). Metal Triflate–Catalyzed Friedel–Crafts Acetylation. Synthetic Communications. Link

- Sartori, G., & Maggi, R. (2006).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation Mechanism and Protocols. Link

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]